![molecular formula C3H4IN B3374786 2-Iodopropanenitrile CAS No. 104024-32-0](/img/structure/B3374786.png)
2-Iodopropanenitrile
Overview
Description
2-Iodopropanenitrile, also known as 3-iodopropanenitrile, is a chemical compound with the CAS Number: 2517-76-2 . It has a molecular weight of 180.98 .
Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 180.98 . More specific physical and chemical properties such as boiling point, melting point, and solubility were not found in the search results.
Scientific Research Applications
Spectroscopy and Ionization Studies
2-Iodopropanenitrile has been studied in the context of one-photon mass-analyzed threshold ionization spectroscopy. Park, Kim, and Kim (2001) investigated 1- and 2-iodopropanes using coherent vacuum ultraviolet radiation, determining accurate ionization energies for molecular ions and observing dissociation phenomena in highly excited Rydberg neutrals (Park, Kim, & Kim, 2001).
Catalytic Reduction Processes
Dahm and Peters (1994) explored the catalytic reduction of Iodoethane and 2-Iodopropane at carbon electrodes. They found that nickel(II) salen-coated carbon electrodes could catalyze the reduction of 2-iodopropane, leading to the formation of 2-propyl radicals (Dahm & Peters, 1994).
Chemical Reaction Pathways
Bałczewski, Szadowiak, and Białas (2005) reported on the iodine atom transfer addition reaction (I-ATRA), indicating the formation of 2-iodo-2-methylpropanenitrile. This study highlighted the complexity of reaction pathways involving this compound (Bałczewski, Szadowiak, & Białas, 2005).
Photodissociation Dynamics
In 2020, Todt, Datta, Rose, Leung, and Davis studied the photodissociation dynamics of 1-iodopropane and 2-iodopropane, finding significant differences in the behavior of these compounds under ultraviolet light. This research contributes to understanding the photochemical properties of iodopropanes, including 2-iodopropane (Todt et al., 2020).
Marine Biogenic Processes
Hughes, Malin, Turley, Keely, and Nightingale (2008) explored the production of volatile iodocarbons, including 2-iodopropane, by biogenic marine aggregates. This study provides insights into the natural processes that contribute to the presence of compounds like 2-iodopropane in marine environments (Hughes et al., 2008).
Safety and Hazards
2-Iodopropanenitrile is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is a flammable liquid and vapor, causes skin and eye irritation, and may cause respiratory irritation . Safety measures include wearing protective clothing and avoiding breathing in the vapor .
properties
IUPAC Name |
2-iodopropanenitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4IN/c1-3(4)2-5/h3H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEKNBSXCEMCLHJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4IN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60573503 | |
Record name | 2-Iodopropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60573503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.98 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
104024-32-0 | |
Record name | 2-Iodopropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60573503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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